![molecular formula C18H22ClNO B13747888 1-[(Dibenzylamino)methyl]cyclopropan-1-ol;hydrochloride](/img/structure/B13747888.png)
1-[(Dibenzylamino)methyl]cyclopropan-1-ol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Dibenzylamino)methyl]cyclopropan-1-ol;hydrochloride is a chemical compound with the molecular formula C18H21NO It is known for its unique structure, which includes a cyclopropane ring substituted with a dibenzylamino group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Dibenzylamino)methyl]cyclopropan-1-ol typically involves the reaction of N,N-dibenzylglycine ethyl ester with ethylmagnesium bromide. The reaction proceeds under controlled conditions to yield the desired product. The reaction conditions include maintaining a specific temperature and using an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of 1-[(Dibenzylamino)methyl]cyclopropan-1-ol;hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-[(Dibenzylamino)methyl]cyclopropan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The dibenzylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
1-[(Dibenzylamino)methyl]cyclopropan-1-ol;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-[(Dibenzylamino)methyl]cyclopropan-1-ol;hydrochloride involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to changes in their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-[(Dibenzylamino)methyl]cyclopropanol
- N,N-Dibenzyl-1-hydroxycyclopropylmethanamine
- 1-[(Bis(phenylmethyl)amino)methyl]-1-cyclopropanol
Uniqueness
1-[(Dibenzylamino)methyl]cyclopropan-1-ol;hydrochloride is unique due to its specific structural features, such as the cyclopropane ring and the dibenzylamino group.
Properties
Molecular Formula |
C18H22ClNO |
|---|---|
Molecular Weight |
303.8 g/mol |
IUPAC Name |
1-[(dibenzylamino)methyl]cyclopropan-1-ol;hydrochloride |
InChI |
InChI=1S/C18H21NO.ClH/c20-18(11-12-18)15-19(13-16-7-3-1-4-8-16)14-17-9-5-2-6-10-17;/h1-10,20H,11-15H2;1H |
InChI Key |
UGGYSALJPLAMAM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CN(CC2=CC=CC=C2)CC3=CC=CC=C3)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


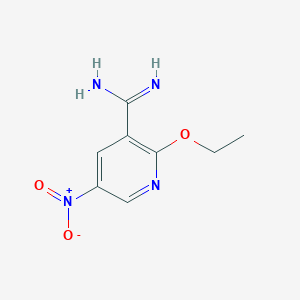



![tert-butyl N-[3-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]propyl]carbamate](/img/structure/B13747834.png)


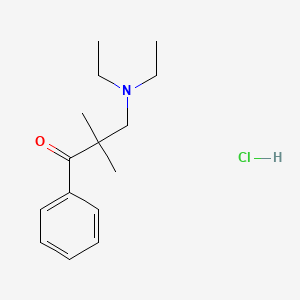
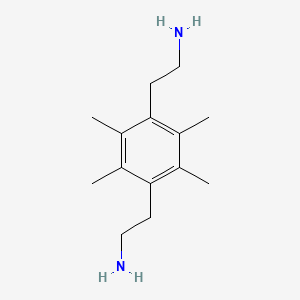
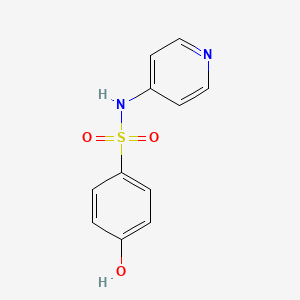
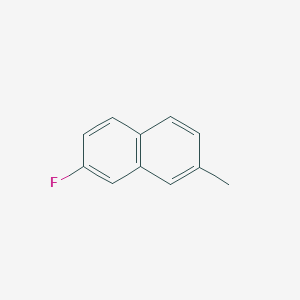
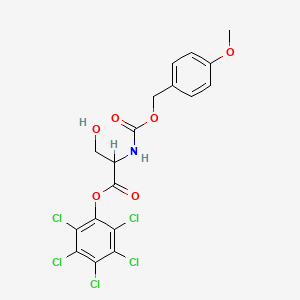
![Exo-2-chloro-5-oxo-bicyclo[2.2.1]heptane-syn-7-carboxylic acid](/img/structure/B13747873.png)
![2-(4-Aminophenyl)imidazo[2,1-b][1,3]benzothiazol-7-ol](/img/structure/B13747876.png)
